![molecular formula C10H14N2O B1209223 Pseudooxynicotine CAS No. 2055-23-4](/img/structure/B1209223.png)
Pseudooxynicotine
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions, such as the interrupted Ugi reaction used for synthesizing 11-methoxy mitragynine pseudoindoxyl, highlighting the intricate methods required for producing nicotine analogs and derivatives (Kim, Schneekloth, & Sorensen, 2012). While specific synthesis methods for pseudooxynicotine were not detailed, these insights into related compounds provide a foundation for understanding the complexity of synthesizing such molecules.
Molecular Structure Analysis
The molecular structure of this compound and its related compounds plays a vital role in their biochemical activities and degradation pathways. The transformation of nicotine to this compound by Pseudomonas putida involves crucial enzymes that target specific molecular structures within the nicotine molecule (Hu et al., 2015). Understanding these structural aspects is key to exploiting this compound for environmental or therapeutic purposes.
Chemical Reactions and Properties
This compound's role in the nicotine degradation pathway involves its conversion by specific enzymes, demonstrating the importance of biochemical reactions in environmental detoxification processes. The enzyme this compound amine oxidase is crucial for removing the CH3NH2 group from this compound, a step essential for the degradation of nicotine in certain bacterial pathways (Hu et al., 2015).
Physical Properties Analysis
While detailed physical properties specific to this compound were not provided in the researched documents, the study of similar compounds and their degradation products, such as the temperature stability of enzymes involved in the nicotine degradation pathway, offers insights into how such compounds may behave under various environmental conditions (Hu et al., 2015).
Chemical Properties Analysis
The chemical properties of this compound, especially its role in nicotine degradation, highlight the compound's potential in bioremediation. The enzymatic conversion of this compound into less harmful compounds demonstrates its chemical reactivity and importance in the breakdown of nicotine (Hu et al., 2015).
Scientific Research Applications
Nicotine Degradation and Environmental Applications
- Nicotine Degradation by Pseudomonas : Pseudomonas putida strain S16 has been studied for its ability to degrade nicotine, resulting in the formation of pseudooxynicotine. This process is significant as this compound is a precursor for potent tobacco-specific lung carcinogens. The degradation pathway also produces intermediates like 6-hydroxy-3-succinoylpyridine (HSP) and 2,5-dihydroxypyridine (DHP), which are important for drug synthesis (Tang et al., 2008).
- This compound Amine Oxidase : this compound amine oxidase (Pnao) is crucial in the pyrrolidine pathway of nicotine degradation by Pseudomonas putida strain S16. This enzyme is essential for detoxification of nicotine, particularly in removing the CH3NH2 group from nicotine (Hu et al., 2015).
- Novel Genes in Nicotine Degradation : Research on Pseudomonas sp. strain HZN6 has led to the identification of novel genes involved in nicotine degradation. These genes play a crucial role in breaking down nicotine to this compound and other intermediates, advancing our understanding of nicotine catabolism at the genetic level (Qiu et al., 2012).
Understanding of Tobacco-Specific Nitrosamines
- Intragastric Nitrosation of Nicotine : Studies have shown that this compound can undergo rapid nitrosation to produce tobacco-specific nitrosamines like NNK. This process is part of a proposed mechanism for the conversion of nicotine to NNK, a potent carcinogen (Caldwell et al., 1993).
Biotechnological Applications
- Biodegradation of Nicotine : The study of nicotine degradation pathways in bacteria like Pseudomonas is essential for the biotechnological application in managing wastes with high nicotine content, such as those from tobacco manufacturing. The identification of bacteria capable of efficiently degrading nicotine, including the role of this compound in these pathways, is crucial for environmental management (Liu et al., 2014).
Mechanism of Action
Target of Action
Pseudooxynicotine’s primary target is the enzyme this compound Amine Oxidase (Pnao) found in the bacterium Pseudomonas putida strain S16 . This enzyme plays a crucial role in the pyrrolidine pathway of nicotine degradation, which is significant for the detoxification of nicotine .
Mode of Action
This compound interacts with its target, Pnao, by undergoing an oxidation process. This process involves the removal of the CH3NH2 group from this compound, resulting in the formation of 3-succinoylsemialdehyde-pyridine .
Biochemical Pathways
This compound is involved in the pyrrolidine pathway of nicotine degradation . This pathway is significant for the detoxification of nicotine, a major toxic component of tobacco . The degradation process transforms nicotine to 2,5-dihydroxypyridine through intermediates including N-methyl-myosmine, this compound, and 3-succinoylpyridine .
Pharmacokinetics
It is known that the enzyme pnao, which interacts with this compound, is very stable at temperatures below 50°c . Below this temperature, the enzyme activity increases as the temperature rises .
Result of Action
The action of this compound results in the detoxification of nicotine, a major toxic component of tobacco . The degradation process transforms nicotine to 2,5-dihydroxypyridine . This is a critical step for nicotine detoxification by Pseudomonas .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. The enzyme Pnao, which interacts with this compound, shows increased activity as the temperature rises, up to a threshold of 50°C . Additionally, certain substances like tungstate may enhance the enzyme activity .
Safety and Hazards
Future Directions
The proteins and functional pathway identified in the current study represent attractive targets for degradation of environmental toxic compounds . The development of new biotechnologies in terms of the use of nicotine, the enzymes involved in its catabolism, and the microorganisms capable of degrading the alkaloid is a promising future direction .
properties
IUPAC Name |
4-(methylamino)-1-pyridin-3-ylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,11H,3,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDIDUFQYHRMPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174551 | |
Record name | Pseudooxynicotine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pseudooxynicotine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001240 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
2055-23-4 | |
Record name | Pseudooxynicotine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pseudooxynicotine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002055234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pseudooxynicotine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PSEUDOOXYNICOTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NJL277R65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pseudooxynicotine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001240 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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